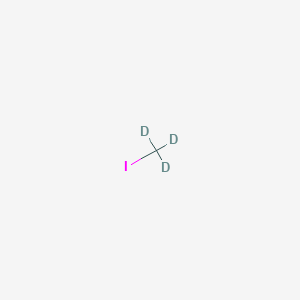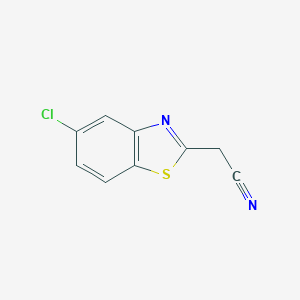
Gavestinel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gavestinel is a chemical compound that was developed as an investigational drug by GlaxoSmithKline. It is known for its role as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound was primarily researched for its potential neuroprotective effects in conditions such as acute ischemic stroke .
Aplicaciones Científicas De Investigación
Gavestinel has been extensively studied for its neuroprotective properties. It was investigated in clinical trials for its potential to improve outcomes in patients with acute ischemic stroke. Despite promising preclinical results, this compound did not demonstrate significant efficacy in large phase III clinical trials . Additionally, this compound has been used in research to understand the role of NMDA receptors in neurological conditions and to explore potential therapeutic strategies for neuroprotection .
Mecanismo De Acción
Target of Action
Gavestinel, also known as GV-150526A, is a highly potent and selective non-competitive antagonist . Its primary target is the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . The NMDA receptor is a type of glutamate receptor, which plays a crucial role in neural signaling .
Mode of Action
This compound acts by binding selectively to the glycine site on the NMDA receptor complex . This binding inhibits the activity of the NMDA receptors, thereby reducing the effects of glutamate, an excitatory neurotransmitter . This compound displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway . By acting as an antagonist at the NMDA receptor, this compound can inhibit the overstimulation of these receptors, which is often caused by excessive glutamate in the extracellular space . This inhibition can help prevent neuronal dysfunction and degeneration, a phenomenon known as excitotoxicity .
Pharmacokinetics
The pharmacokinetics of this compound were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . This compound is extensively bound to plasma protein .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of excitotoxicity, a harmful process that can lead to neuronal dysfunction and degeneration . By inhibiting the overstimulation of NMDA receptors, this compound can help protect neurons from damage caused by excessive glutamate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, which can continuously stimulate NMDA receptors . In such conditions, the action of this compound may be particularly beneficial due to its ability to inhibit the overstimulation of these receptors .
Direcciones Futuras
Despite the lack of efficacy in treating ischemic stroke, Gavestinel’s high potency and selectivity make it an interesting compound for future research . Its mechanism of action, involving the glycine site of the NMDA receptor, could potentially be exploited in the development of new treatments for neurological disorders .
Métodos De Preparación
Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This synthetic route involves the use of specific reaction conditions to ensure the high affinity and selectivity of the compound for the glycine site on the NMDA receptor . The industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques and purification processes to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Gavestinel undergoes various chemical reactions, including hydroxylation and glucuronidation. The compound is metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2C9, leading to the formation of p-Hydroxythis compound and this compound acyl glucuronide . These reactions are crucial for the compound’s metabolism and elimination from the body.
Comparación Con Compuestos Similares
Gavestinel belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Similar compounds include other NMDA receptor antagonists that target different sites on the receptor, such as the glutamate site. Some examples of similar compounds are memantine and ketamine, which also act on NMDA receptors but have different binding sites and mechanisms of action . This compound’s uniqueness lies in its high selectivity for the glycine site, which distinguishes it from other NMDA receptor antagonists .
Propiedades
Número CAS |
153436-22-7 |
|---|---|
Fórmula molecular |
C18H12Cl2N2NaO3 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |
Clave InChI |
OBPMZHMRJJJUBC-UHDJGPCESA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
| 153436-22-7 | |
Sinónimos |
1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


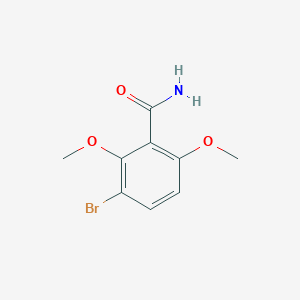
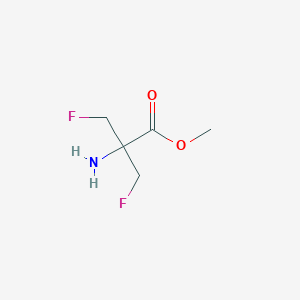
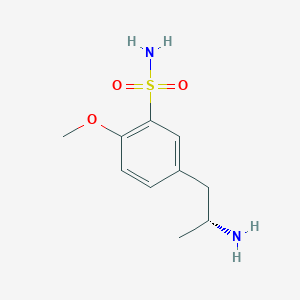

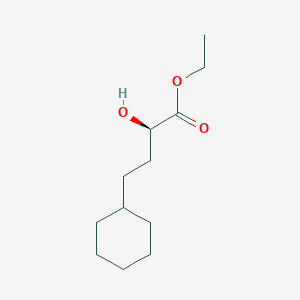
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)

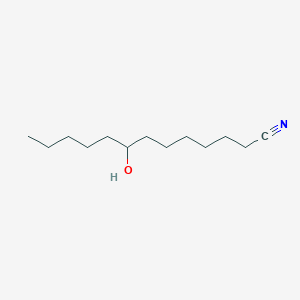
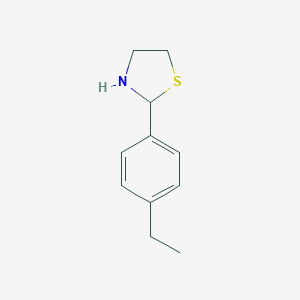

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)

